2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Description
2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic organic compound characterized by an imidazo[1,2-a]pyrimidine core substituted with a 2,4,5-trimethylphenyl group at position 2 and a carbaldehyde functional group at position 2. This structure combines aromaticity, electron-rich regions (from methyl substituents), and a reactive aldehyde moiety, making it a candidate for applications in medicinal chemistry and materials science.
Synthetic routes for related imidazo[1,2-a]pyrimidine derivatives often involve Mannich reactions or cyclization strategies. For example, imidazo[1,2-a]pyridine derivatives (structurally similar but with a pyridine ring) have been synthesized via Mannich reactions followed by functionalization steps, as seen in the synthesis of minodronic acid derivatives .
Properties
IUPAC Name |
2-(2,4,5-trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-10-7-12(3)13(8-11(10)2)15-14(9-20)19-6-4-5-17-16(19)18-15/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJPHDJGAUBDDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=C(N3C=CC=NC3=N2)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde involves several synthetic routes. One common method includes multicomponent reactions, condensation reactions, and intramolecular cyclizations . These reactions often require specific conditions such as the presence of catalysts, controlled temperatures, and specific solvents to achieve the desired product. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the imidazo[1,2-a]pyrimidine core .
Scientific Research Applications
Biological Activities
Imidazo[1,2-a]pyrimidine derivatives exhibit a wide range of biological activities:
- Antimicrobial Activity : Studies have shown that compounds within this class possess significant antimicrobial properties against various pathogens. In vitro assays have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Research indicates that imidazo[1,2-a]pyrimidines can inhibit cancer cell proliferation. The mechanism often involves interaction with specific enzymes or receptors involved in cancer progression .
- Antiviral and Antifungal Properties : Some derivatives have been screened for antiviral and antifungal activities, showing promising results against specific viral strains and fungal infections .
Case Studies
Several studies highlight the applications of 2-(2,4,5-trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde:
- Study on Antimicrobial Potency : A recent study evaluated the antimicrobial efficacy of various imidazo[1,2-a]pyrimidine derivatives against 13 microorganisms. The results indicated that modifications at the phenyl ring significantly influenced antimicrobial activity .
- Synthesis and Characterization : In another research effort, detailed characterization using NMR spectroscopy confirmed the structural integrity of synthesized compounds. This study also explored the quantum chemical properties of imidazo[1,2-a]pyrimidines to understand their reactivity and interaction with biological targets better .
Therapeutic Applications
The potential therapeutic applications stemming from the properties of this compound include:
- Drug Development : Given their diverse biological activities, imidazo[1,2-a]pyrimidines are being investigated as scaffolds for new drug candidates targeting various diseases such as cancer and infectious diseases.
- Pharmacological Studies : The unique structural features allow for modifications that can enhance drug-like properties such as solubility and bioavailability. This adaptability makes them valuable in the field of medicinal chemistry for developing novel therapeutics .
Mechanism of Action
The mechanism of action of 2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways . It can inhibit the activity of certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The compound’s key structural analogs include brominated phenyl derivatives and variations in the heterocyclic core (Table 1). These analogs differ in electronic properties, steric effects, and reactivity due to substituent variations.
Table 1: Structural Analogs and Key Differences
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups :
- The target compound’s 2,4,5-trimethylphenyl group provides electron-donating methyl substituents, enhancing the aromatic ring’s electron density. In contrast, brominated analogs (e.g., QA-0164) feature electron-withdrawing bromine, which may reduce reactivity in electrophilic substitution reactions .
Core Heterocycle Differences: Replacing pyrimidine (target compound) with pyridine (QA-1197) alters the compound’s hydrogen-bonding capacity and aromaticity.
Functional Group Impact :
- The carbaldehyde group at C-3 (shared by the target compound and QA-0164) introduces a reactive site for further derivatization, such as Schiff base formation or nucleophilic additions. Compounds lacking this group (e.g., OR-4765) may exhibit reduced versatility in synthetic applications .
Biological Activity
2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound with significant biological activity. Its structure incorporates an imidazo-pyrimidine core, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C16H15N3O
- Molecular Weight : 265.31 g/mol
- CAS Number : [specific CAS number not provided in search results]
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in inflammatory pathways. For instance, it may inhibit phosphoinositide 3-kinases (PI3K), which are crucial in cell proliferation and survival processes .
- Anti-inflammatory Activity : Research indicates that derivatives of imidazo[1,2-a]pyrimidines exhibit anti-inflammatory properties. This suggests that the compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-23 and IFNα .
- Antibacterial Properties : Some studies have explored the antibacterial effects of imidazo derivatives against Gram-negative bacteria. The mechanism involves disrupting bacterial cell function and signaling pathways .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds.
| Activity Type | Target/Pathway | IC50 Value | Reference |
|---|---|---|---|
| Enzyme Inhibition | PI3K | 5-20 nM | |
| Anti-inflammatory | IL-23/IFNα Signaling | Not specified | |
| Antibacterial | Various Gram-negative bacteria | Not specified |
Case Studies
- Anti-inflammatory Effects : A study investigated the effects of imidazo derivatives on inflammatory diseases. The results indicated that these compounds could significantly reduce inflammation markers in vitro and in vivo models, suggesting their potential use in treating conditions like psoriasis and rheumatoid arthritis .
- Antibacterial Activity : Another research focused on the antibacterial properties of imidazo compounds against Helicobacter pylori. The study found that certain derivatives exhibited potent antibacterial effects, highlighting their potential as therapeutic agents against resistant bacterial strains .
Q & A
Q. What synthetic routes are available for preparing 2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde, and what are their comparative efficiencies?
The compound can be synthesized via the Vilsmeier-Haack formylation reaction. For example, analogous structures like 2-biphenyl-imidazo[1,2-a]pyrimidine-3-carbaldehyde were prepared using DMF-POCl₃ in chloroform at 0–5°C, followed by refluxing for 2 hours, yielding moderate results (~50–60%) . Alternative methods include oxidation of imidazo[1,2-a]pyrimidine-3-methanol using MnO₂, though yields may vary (e.g., 51% vs. 90% for similar compounds depending on substituents and reaction conditions) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Nuclear Magnetic Resonance (NMR), including ¹H and ¹³C NMR, is critical for confirming the aromatic and aldehyde proton environments. Infrared (IR) spectroscopy identifies the carbonyl stretch (C=O) of the aldehyde group (~1700 cm⁻¹). Mass spectrometry (MS) and elemental analysis further validate molecular weight and purity .
Q. What are the key intermediates in the synthesis of this compound, and how are they stabilized?
The Vilsmeier-Haack reaction generates an iminium ion intermediate, stabilized by resonance within the imidazo[1,2-a]pyrimidine scaffold. This intermediate reacts with the aromatic substituent (e.g., 2,4,5-trimethylphenyl) to form the carbaldehyde .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring influence the compound’s reactivity and biological activity?
Substituents like methyl groups (2,4,5-trimethylphenyl) enhance steric and electronic effects, potentially altering reaction kinetics and pharmacological properties. For example, methyl groups in analogous compounds improved antibacterial activity against E. coli and S. aureus by modulating lipophilicity and target binding . Computational studies (e.g., DFT) can predict electronic effects, while SAR studies correlate substituent position with bioactivity .
Q. What methodological challenges arise in scaling up the synthesis of this compound, and how can they be addressed?
Low yields in formylation steps (e.g., ~50%) may stem from side reactions or unstable intermediates. Optimization strategies include:
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies in antimicrobial or COX-2 inhibition data may arise from assay conditions (e.g., bacterial strain variability) or compound purity. Standardized protocols (e.g., CLSI guidelines for MIC assays) and orthogonal characterization (HPLC for purity) are essential. For example, COX-2 selectivity in imidazo[1,2-a]pyridine derivatives was highly dependent on substituent size and electronic properties, requiring rigorous in vitro/in vivo correlation .
Q. What advanced functionalization strategies enable diversification of the imidazo[1,2-a]pyrimidine core?
Radical-based C–H functionalization using photoredox catalysis or transition metals (e.g., Pd, Cu) allows direct modification of the core structure. For example, visible-light-mediated alkylation or arylation at the C-6 position has been reported for related imidazo[1,2-a]pyridines .
Methodological and Analytical Considerations
Q. What are the best practices for optimizing reaction conditions to improve yield and selectivity?
- DoE (Design of Experiments): Systematically vary temperature, solvent, and catalyst loading to identify optimal conditions.
- In-situ monitoring: Use techniques like FTIR or Raman spectroscopy to track intermediate formation.
- Purification: Employ chromatography (e.g., flash silica gel) or crystallization (e.g., using ethanol/water mixtures) for high-purity isolates .
Q. How can computational tools aid in predicting the compound’s physicochemical and ADMET properties?
Software like Schrödinger’s QikProp or SwissADME calculates LogP (lipophilicity), polar surface area (PSA), and bioavailability. For instance, imidazo[1,2-a]pyrimidine derivatives often exhibit PSA < 140 Ų, suggesting good membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
